N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16382210
InChI: InChI=1S/C19H18N2O3S2/c22-18(15-9-5-2-6-10-15)20-19-21(11-14-7-3-1-4-8-14)16-12-26(23,24)13-17(16)25-19/h1-10,16-17H,11-13H2
SMILES:
Molecular Formula: C19H18N2O3S2
Molecular Weight: 386.5 g/mol

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide

CAS No.:

Cat. No.: VC16382210

Molecular Formula: C19H18N2O3S2

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide -

Specification

Molecular Formula C19H18N2O3S2
Molecular Weight 386.5 g/mol
IUPAC Name N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C19H18N2O3S2/c22-18(15-9-5-2-6-10-15)20-19-21(11-14-7-3-1-4-8-14)16-12-26(23,24)13-17(16)25-19/h1-10,16-17H,11-13H2
Standard InChI Key VZXMYVNJCIGTER-UHFFFAOYSA-N
Canonical SMILES C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2CC4=CC=CC=C4

Introduction

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]benzamide is a complex organic compound characterized by its unique thieno-thiazole structure. This compound belongs to the class of thieno[3,4-d] thiazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C19H18N2O3S2, and it has a molecular weight of approximately 386.5 g/mol .

Chemical Data Table

PropertyValue
CAS Number904011-77-4
Molecular FormulaC19H18N2O3S2
Molecular Weight386.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis and Preparation

The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]benzamide typically involves multi-step reactions. These processes often require careful control of temperature and pH to ensure high yields and purity of the final product. Common analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor the synthesis progress and confirm the structure of intermediates and final products.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator